molecular formula C21H21N3O2S B4614631 N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide

Cat. No. B4614631
M. Wt: 379.5 g/mol
InChI Key: MQTSHPYSNBSJAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide" often involves multi-step chemical reactions that include the formation of thiadiazole rings, coupling reactions, and amide bond formation. For instance, the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives highlights a method that could potentially be adapted for the synthesis of our target compound. This process is characterized by its efficiency and the ability to yield a variety of structurally related compounds by changing the substituents on the thiadiazole ring or the benzamide moiety (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds featuring a 1,3,4-thiadiazol-2-yl moiety is typically characterized by X-ray crystallography, which provides detailed information on the molecular geometry, bond lengths, and angles. The crystal structure analysis of similar compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, offers insights into the structural aspects that could be extrapolated to understand the spatial arrangement and conformational preferences of "N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide" (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of "N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide" can be inferred from studies on related thiadiazole compounds. These compounds are known to undergo various chemical reactions, including nucleophilic substitution, cyclization, and conjugation reactions, depending on the functional groups present. The synthesis and reactivity of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, for instance, offer valuable information on the potential chemical behavior of our compound of interest (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties of thiadiazole-containing compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are determined by the compound's molecular structure and can significantly affect its application potential. Studies on compounds like 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides provide insights into the physical characteristics that might be expected for "N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide" (Maadadi et al., 2015).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, is essential for predicting the behavior of "N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide" in biological systems or chemical reactions. The study of similar thiadiazole derivatives, particularly their synthesis, biological evaluation, and molecular docking, sheds light on the chemical properties that influence their biological activity and chemical stability (Bandgar et al., 2012).

Scientific Research Applications

Cholinesterase Inhibition

One study focused on the synthesis of 5-Aryl-1,3,4-oxadiazoles and their thiadiazole analogues, exploring their potential as cholinesterase inhibitors, which are relevant for treating conditions like dementias and myasthenia gravis. The compounds demonstrated moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in medicinal chemistry for neurological conditions (Pflégr et al., 2022).

Antimicrobial Activities

Another study investigated the microwave-assisted synthesis of hybrid molecules containing different acid moieties coupled with 1,3,4-thiadiazole, examining their antimicrobial, anti-lipase, and antiurease activities. Some compounds showed good to moderate activity against test microorganisms, indicating potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).

Anticancer Evaluation

A further study elaborated on the synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, evaluating their anticancer activity against various human cancer cell lines. The study found that most synthesized compounds exhibited promising anticancer activity, with some showing GI50 values comparable to the standard drug Adriamycin, underscoring the potential of thiadiazole scaffolds in anticancer drug development (Tiwari et al., 2017).

properties

IUPAC Name

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-3-4-13-18-23-24-21(27-18)22-20(25)19-14-9-5-7-11-16(14)26-17-12-8-6-10-15(17)19/h5-12,19H,2-4,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTSHPYSNBSJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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